molecular formula C10H8Cl2O B14645315 (2,2-Dichlorocyclopropyl)(phenyl)methanone CAS No. 56058-22-1

(2,2-Dichlorocyclopropyl)(phenyl)methanone

Cat. No.: B14645315
CAS No.: 56058-22-1
M. Wt: 215.07 g/mol
InChI Key: ZITJNAAJXZTVKD-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)(phenyl)methanone is an organic compound that features a cyclopropyl ring substituted with two chlorine atoms and a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichlorocyclopropyl)(phenyl)methanone typically involves the reaction of phenylmethanone with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired cyclopropyl ring with two chlorine substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichlorocyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the cyclopropyl ring can be substituted by nucleophiles such as phenols, leading to the formation of aryloxy derivatives.

    Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives with fewer chlorine atoms.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like phenols and bases such as sodium hydroxide in solvents like dimethyl sulfoxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Aryloxy derivatives.

    Reduction: Cyclopropyl derivatives with fewer chlorine atoms.

    Oxidation: Complex structures with additional functional groups.

Scientific Research Applications

(2,2-Dichlorocyclopropyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dichlorocyclopropyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dichlorocyclopropyl)(4-methylphenyl)methanone
  • (2,2-Dichlorocyclopropyl)(4-chlorophenyl)methanone

Uniqueness

(2,2-Dichlorocyclopropyl)(phenyl)methanone is unique due to its specific substitution pattern on the cyclopropyl ring and the presence of a phenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

56058-22-1

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

(2,2-dichlorocyclopropyl)-phenylmethanone

InChI

InChI=1S/C10H8Cl2O/c11-10(12)6-8(10)9(13)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

ZITJNAAJXZTVKD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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